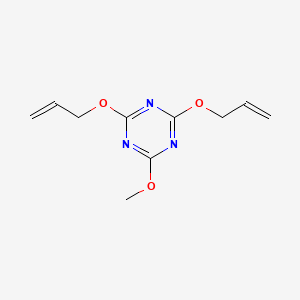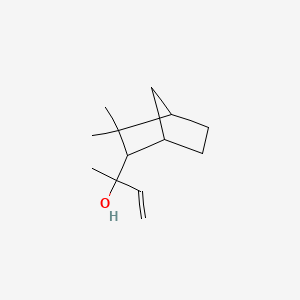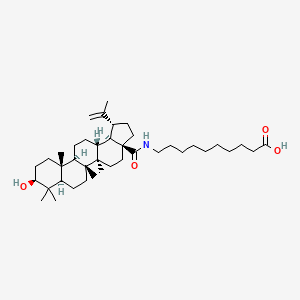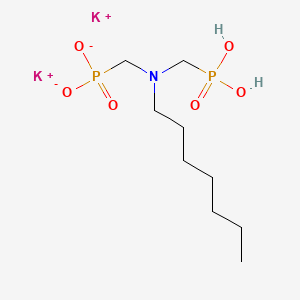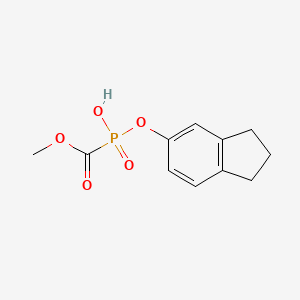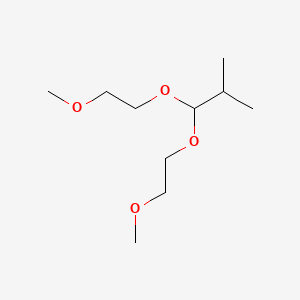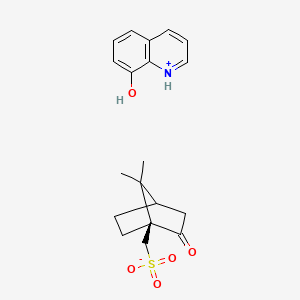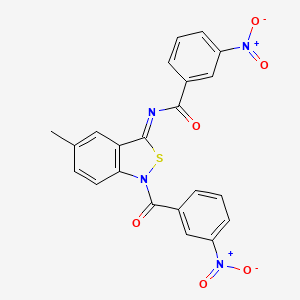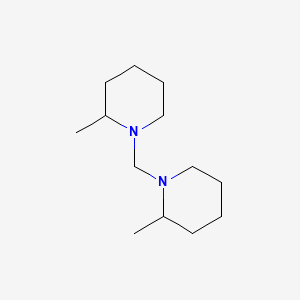
1,1'-Methylenebis(2-methylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(2-methylpiperidine) is an organic compound with the molecular formula C13H26N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which consists of two 2-methylpiperidine units linked by a methylene bridge. It is used in various chemical and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(2-methylpiperidine) can be synthesized through several methods. One common method involves the reaction of 2-methylpiperidine with formaldehyde under acidic conditions. The reaction proceeds via the formation of an iminium ion intermediate, which then reacts with another molecule of 2-methylpiperidine to form the final product.
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(2-methylpiperidine) typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(2-methylpiperidine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 1,1’-Methylenebis(2-methylpiperidine).
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Methylenebis(2-methylpiperidine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(2-methylpiperidine) involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1’-Methylenebis(3-methylpiperidine): Similar structure but with a different position of the methyl group.
Bis(piperidino)methane: Another compound with two piperidine units linked by a methylene bridge.
Uniqueness
1,1’-Methylenebis(2-methylpiperidine) is unique due to its specific substitution pattern and the resulting chemical properties. Its structure allows for unique reactivity and interactions compared to other similar compounds, making it valuable in various applications.
Properties
CAS No. |
63963-55-3 |
|---|---|
Molecular Formula |
C13H26N2 |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpiperidin-1-yl)methyl]piperidine |
InChI |
InChI=1S/C13H26N2/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h12-13H,3-11H2,1-2H3 |
InChI Key |
LDMRWZAGEZWQBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CN2CCCCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


